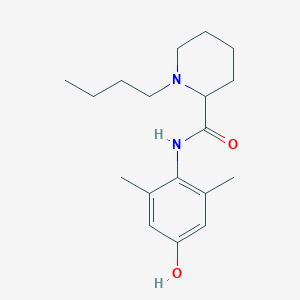

4'-Hydroxybupivacaine

Description

Structure

3D Structure

Properties

CAS No. |

51989-47-0 |

|---|---|

Molecular Formula |

C18H28N2O2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C18H28N2O2/c1-4-5-9-20-10-7-6-8-16(20)18(22)19-17-13(2)11-15(21)12-14(17)3/h11-12,16,21H,4-10H2,1-3H3,(H,19,22) |

InChI Key |

YVPPHAUZYVAQNM-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |

Synonyms |

4'-hydroxybupivacaine |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Bupivacaine Yielding 4 Hydroxybupivacaine

Hepatic Metabolic Processes and Aromatic Hydroxylation

Bupivacaine (B1668057), an amide-type local anesthetic, undergoes extensive metabolism predominantly in the liver. hpra.iee-lactancia.org Key metabolic pathways include aromatic hydroxylation, N-dealkylation, amide hydrolysis, and conjugation. basicmedicalkey.com Aromatic hydroxylation is a crucial initial step in the biotransformation of bupivacaine, leading to the formation of hydroxylated metabolites. basicmedicalkey.comontosight.aifda.gov.ph This process involves the introduction of a hydroxyl group onto the aromatic ring of the bupivacaine molecule, resulting in compounds such as 4'-hydroxybupivacaine. ontosight.aifda.gov.ph The clearance of bupivacaine is almost entirely dependent on liver metabolism and is more sensitive to changes in the intrinsic function of liver enzymes than to liver perfusion. hpra.iefda.gov.ph

Formation of this compound as a Major Metabolite

Bupivacaine is extensively metabolized, with several studies identifying this compound as a significant product of its biotransformation. hpra.ieontosight.aifda.gov.ph Along with N-dealkylation to pipecolylxylidine (PPX), aromatic hydroxylation to this compound represents a primary metabolic route. hpra.iee-lactancia.orgfda.gov.ph Following administration, plasma concentrations of this compound, though lower than the parent drug, are readily detectable. fda.gov.phnih.gov A sensitive high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of bupivacaine and its metabolites, including this compound, in human serum and urine, underscoring its relevance in pharmacokinetic studies. nih.gov

Conjugation Pathways of this compound (e.g., Glucuronidation, Sulfation)

Following its formation through phase I metabolism (hydroxylation), this compound can undergo phase II conjugation reactions. basicmedicalkey.com These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. The primary conjugation pathways for hydroxylated metabolites of bupivacaine are glucuronidation and sulfation. nih.govresearchgate.net Studies in horses have identified glucuronides of both 3'- and this compound, as well as sulfated hydroxybupivacaine, in urine samples. nih.govresearchgate.net This indicates that after the initial hydroxylation, these metabolites are further processed through conjugation with glucuronic acid or sulfate (B86663) groups.

Comparative Metabolic Profiling Across Biological Systems

The metabolism of bupivacaine, including the formation of this compound, can vary between different species and can be studied using various in vitro models.

While the general metabolic pathways of bupivacaine are similar across species, there are notable differences.

Human: In humans, metabolism is extensive, with this compound and PPX being major metabolites mediated primarily by CYP3A4. hpra.iefda.gov.phnih.gov

Equine: In horses, bupivacaine is also highly metabolized. Studies have identified seven phase I metabolites in horse urine, including both 3'- and this compound. nih.govresearchgate.net Furthermore, phase II metabolites, such as sulfated hydroxybupivacaine and glucuronides of 3'- and this compound, have been detected. nih.govresearchgate.net This suggests a comprehensive metabolic process similar to humans but with its own specific profile.

Rat: In rats, studies have identified several metabolites, including desbutyl-bupivacaine and 3'-hydroxy-bupivacaine, as well as mono-hydroxylated isomers on the piperidine (B6355638) ring. nih.gov Research on rat liver microsomes has shown that CYP3A2 and CYP2C11 are involved in N-debutylation and 3'-hydroxylation, respectively. nih.gov The hepatic clearance of bupivacaine in rats is rapid. nih.gov

Table 2: Notable Bupivacaine Metabolites Across Species

| Species | Key Metabolites Identified | Reference |

| Human | This compound, Pipecolylxylidine (PPX) | hpra.iee-lactancia.orgfda.gov.ph |

| Equine | 3'-Hydroxybupivacaine, this compound, N-desbutylbupivacaine, Dihydroxybupivacaine, Sulfated and Glucuronidated conjugates | nih.govresearchgate.net |

| Rat | Desbutyl-bupivacaine, 3'-Hydroxy-bupivacaine, Mono-hydroxylated isomers on the piperidine ring | nih.gov |

Human Liver Microsomes: Human liver microsomes are a standard in vitro model for studying drug metabolism because they contain a high concentration of CYP enzymes. researchgate.net They have been instrumental in identifying the specific CYP isoforms, like CYP3A4, responsible for metabolizing bupivacaine to this compound and PPX. nih.govresearchgate.net These models allow for detailed kinetic studies (determining Km and Vmax values) and inhibition assays to pinpoint enzymatic pathways without the complexities of a whole organism. nih.govresearchgate.netnih.gov

Fungal Biotransformation: Certain fungi, particularly from the Cunninghamella species, have been shown to be effective models for mammalian drug metabolism. diva-portal.org Research has demonstrated that Cunninghamella elegans and Cunninghamella blakesleeana can produce the same phase I metabolites of bupivacaine, including 3'- and this compound, as those found in horses. nih.govresearchgate.net The higher yield of metabolites in fungal cultures can be advantageous for producing reference materials and for detailed structural analysis. nih.govdiva-portal.org This makes fungal biotransformation a valuable and ethically sound alternative to animal-based models for metabolic studies. diva-portal.org

Pharmacological Characterization of 4 Hydroxybupivacaine in Non Clinical Systems

Investigation of Inherent Biological Activity in Experimental Models

Research has shown that 4'-hydroxybupivacaine does possess pharmacological activity, although it is less potent than bupivacaine (B1668057). ontosight.aihres.ca In various non-clinical systems, its effects have been characterized to determine if it retains the anesthetic and toxic properties of the parent drug. These studies are vital for assessing the safety and efficacy of bupivacaine, as the rate of its metabolism can influence both the duration of the anesthetic effect and the risk of adverse reactions. ontosight.ai

Experimental models have been employed to evaluate the effects of this compound on different organ systems. For instance, studies have explored its impact on the central nervous and cardiovascular systems, which are primary sites for the toxic effects of local anesthetics. europa.eu The findings from these non-clinical investigations provide valuable insights into the metabolite's potential to elicit its own biological responses.

Comparative Assessment of Potency Relative to Parent Compound in Research Settings

A significant aspect of the pharmacological characterization of this compound is the comparative assessment of its potency relative to bupivacaine. Research across various settings has consistently demonstrated that this compound is less potent than its parent compound. ontosight.aihres.ca

The following table presents a summary of the comparative potency of this compound and bupivacaine based on available research data:

| Pharmacological Parameter | Experimental System | Potency of this compound Relative to Bupivacaine |

| Anesthetic Effect | Not Specified | Significantly lower ontosight.ai |

| General Pharmacological Activity | Not Specified | Less than bupivacaine hres.ca |

While specific quantitative comparisons of potency in various experimental models are not detailed in the provided search results, the consensus is that the hydroxylation of bupivacaine to this compound results in a metabolite with attenuated pharmacological activity. ontosight.aihres.ca

Role in Pharmacological Termination Mechanisms of Bupivacaine Activity

The metabolic conversion of bupivacaine to this compound is a critical mechanism in the termination of the parent drug's pharmacological effects. ontosight.ai This biotransformation is predominantly carried out in the liver by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. hres.capfizer.com

The process of metabolizing bupivacaine into this compound and other metabolites serves to decrease the active concentration of the parent drug in the body. ontosight.ai This metabolic clearance is essential for preventing the accumulation of bupivacaine to toxic levels. pgkb.org The resulting metabolites, including this compound, are then excreted from the body, primarily via the kidneys. hres.capfizer.com

Analytical Strategies for the Detection and Quantification of 4 Hydroxybupivacaine

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of 4'-Hydroxybupivacaine, with liquid and gas-phase methods being extensively developed and validated. These techniques offer the high resolving power necessary to separate the analyte from its parent compound, bupivacaine (B1668057), and other metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the simultaneous determination of bupivacaine and its metabolites, including this compound, in biological fluids such as serum and urine. nih.govresearchgate.netipinnovative.com A common approach involves reversed-phase chromatography.

One established method utilizes a reversed-phase C8 column with a mobile phase consisting of a tetrahydrofuran-potassium phosphate (B84403) buffer mixture (e.g., 8:92, v/v) at an acidic pH of 2.4. nih.gov Detection is typically performed using a UV detector set at a low wavelength, such as 202 nm or 205 nm, to achieve adequate sensitivity. nih.govpsu.edu The sensitivity of such HPLC methods can reach levels as low as 10 micrograms per liter (µg/L) for this compound. nih.gov The reproducibility is generally high, with coefficients of variation reported to be between 1.8% and 7.4% in the concentration range of 0.10-2.00 milligrams per liter (mg/L). nih.gov Other methods have employed C18 columns with mobile phases like acetonitrile (B52724) and potassium dihydrogen phosphate (KH2PO4) buffer. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source(s) |

| Column | Reversed-phase C8 | nih.gov |

| Mobile Phase | Tetrahydrofuran-Potassium Phosphate Buffer (8:92, v/v), pH 2.4 | nih.gov |

| Detector | UV | nih.govpsu.edu |

| Wavelength | 205 nm | nih.gov |

| Sensitivity (LOD) | 10 µg/L | nih.gov |

| Biological Matrix | Serum, Urine | nih.gov |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC/MS), provides a powerful tool for the separation and identification of this compound. researchgate.netipinnovative.com An advantage of some GC methods is the ability to analyze the compound in its underivatized form, which simplifies sample preparation. oup.com

For the analysis of bupivacaine and its metabolites, including this compound, various capillary columns have been tested. oup.com Nonpolar dimethylpolysiloxane columns have demonstrated good peak symmetries and complete baseline separation with an analysis time of approximately 9 minutes. oup.comresearchgate.net The injector temperature is a critical parameter, with an optimal range of 260–280°C; temperatures above this can lead to compound degradation. oup.com GC can be coupled with either a nitrogen-phosphorus detector (NPD) or a mass spectrometer. oup.com When using GC-MS in the positive chemical ionization mode, detection limits can be as low as 0.13–0.16 picomoles (pmol). oup.comresearchgate.net GC-MS methods have been successfully used to measure the concentration of hydroxybupivacaine metabolites in horse urine, where a peak concentration of 27.4 ng/mL was recorded 4 hours after administration. nih.gov

Table 2: Key Findings in GC/GC-MS Analysis of this compound

| Finding | Details | Source(s) |

| Derivatization | Not required for some methods | oup.com |

| Column Type | Nonpolar (dimethylpolysiloxane) columns provide good peak symmetry | oup.comresearchgate.net |

| Injector Temperature | Optimal at 260-280°C to prevent thermal breakdown | oup.com |

| Detection Limit (GC-MS) | 0.13–0.16 pmol (positive chemical ionization mode) | oup.comresearchgate.net |

| Application | Quantification in post-administration horse urine | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the bioanalysis of this compound. researchgate.netfda.gov This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for definitive identification and quantification even at very low concentrations.

LC-MS/MS methods are routinely used to determine plasma concentrations of bupivacaine and its metabolites. researchgate.net Chiral LC-MS has also been employed to investigate the stereochemistry of bupivacaine metabolism, revealing the presence of numerous oxygenated metabolites in urine. nih.gov In such studies, an alpha(1)-glycoprotein column might be used to achieve chiral separation. nih.gov Structural confirmation is often achieved by comparing product ion spectra in a subsequent MS-MS run. nih.gov

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the analysis of this compound. nih.govnih.gov The separation mechanism in CE is based on the charge-to-size ratio of the analyte, which can provide different selectivity compared to HPLC. nih.gov A significant advantage of CE is its ability to separate positional isomers, such as 3'-Hydroxybupivacaine and this compound, which can be challenging with some HPLC methods. inlibrary.uz

A developed CE method for analyzing urinary extracts of bupivacaine metabolites reported a limit of detection of 0.16 µM for this compound. nih.govnih.gov The method demonstrated a linear range from 0.7 µM to 16.8 µM. nih.govnih.gov The resolution between 3'- and this compound can be optimized by adjusting injection times. nih.govinlibrary.uz The entire separation of bupivacaine and its key metabolites can be achieved in approximately 15 minutes. nih.govinlibrary.uz

Table 3: Performance Characteristics of a Capillary Electrophoresis Method for this compound

| Parameter | Value | Source(s) |

| Limit of Detection (LOD) | 0.16 µM | nih.govnih.gov |

| Linear Range | 0.7 µM to 16.8 µM | nih.govnih.gov |

| Peak Height Reproducibility | 9.9% RSD (with internal standard) | nih.govnih.gov |

| Migration Time Reproducibility | 2.4% RSD | nih.gov |

| Key Advantage | Separation of 3'- and 4'-hydroxy positional isomers | inlibrary.uz |

Mass Spectrometric Approaches for Structural Elucidation (e.g., MS^n, Hydrogen/Deuterium Exchange)

Advanced mass spectrometric techniques are indispensable for the unambiguous structural elucidation of bupivacaine metabolites. Multi-stage mass spectrometry (MS^n) and hydrogen/deuterium (H/D) exchange experiments are particularly valuable for distinguishing between isomers like 3'- and this compound. researchgate.netnih.gov

In studies on equine metabolism, samples were analyzed using positive electrospray ionization on both tandem quadrupole and ion trap mass spectrometers. researchgate.netnih.govresearchgate.net The use of MS^n on an ion trap instrument allows for the fragmentation of a selected ion multiple times, providing detailed structural information about the molecule's fragments. researchgate.netnih.gov H/D exchange experiments, where labile hydrogens are replaced with deuterium, can help determine the location of modifications such as hydroxylation. researchgate.netnih.gov These powerful techniques have been instrumental in identifying seven phase I metabolites of bupivacaine in horse urine, including 3'- and this compound, and designating them as suitable targets for doping control. researchgate.netnih.gov

Sample Preparation Methodologies for Biological Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is critical to remove interferences from complex biological matrices and to concentrate the analyte before instrumental analysis. The most common techniques for this compound are solid-phase extraction and liquid-liquid extraction. nih.gov

Solid-Phase Extraction (SPE)

SPE is a widely used technique for cleaning up and concentrating bupivacaine and its metabolites from serum, plasma, and urine. oup.comnih.gov Various sorbents are available, with selection depending on the analyte properties and the matrix. For plasma samples, hydroxylated polystyrene-divinylbenzene copolymer (ENV+) sorbents have shown high recoveries, ranging from 82% to 120% for bupivacaine and its metabolites. oup.comresearchgate.netdeepdyve.com A study on human plasma used an automated ASPEC system with an ENV+ cartridge, which involved conditioning with methanol (B129727) and buffer, loading the sample, washing with a buffer-methanol mixture, and finally eluting with methanol. oup.com For serum, C18 silica (B1680970) cartridges have been used effectively, yielding extraction recoveries in the range of 90% for this compound. nih.gov The procedure involves conditioning the column, applying the sample, washing with water and acetonitrile, and eluting with an acidified methanol mixture. nih.gov

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that has also been successfully applied to the analysis of this compound. researchgate.netnih.gov One method for human serum and urine involves an initial extraction with diethyl ether, followed by a back-extraction into an acidic aqueous phase, and a subsequent re-extraction into diethyl ether. nih.gov This multi-step process helps to clean the sample and improve selectivity. nih.gov The extraction efficiency for this compound using this method was reported to be 92%. nih.gov LLE has also been used as a cleanup step for horse urine samples prior to LC-MS analysis and for postmortem forensic samples using chloroform. ipinnovative.comresearchgate.netnih.gov

Method Development and Validation Parameters for Research Purposes (e.g., Sensitivity, Selectivity, Reproducibility)

The development of robust analytical methods for this compound requires rigorous validation to ensure they are suitable for their intended purpose. arlok.com Key validation parameters, as outlined by regulatory bodies like the FDA and ICH, include sensitivity, selectivity, reproducibility, accuracy, and linearity. jocpr.comwho.int

Sensitivity and Linearity: Sensitivity is demonstrated by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. who.int For this compound, methods have achieved high sensitivity across different platforms. A high-performance liquid chromatographic (HPLC) method reported a sensitivity of 10 µg/L in serum and urine. nih.gov A capillary electrophoresis (CE) method demonstrated a limit of detection of 0.16 µM and a linear range from 0.7 µM to 16.8 µM. nih.gov Gas chromatography-mass spectrometry (GC-MS) methods have reached detection limits in the picomole range (0.13–0.16 pmol). oup.com

Selectivity: Selectivity is the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug, other metabolites, or endogenous substances. jocpr.com This is particularly crucial for metabolic studies. Chromatographic and electrophoretic methods achieve selectivity through the differential separation of compounds, while mass spectrometry provides additional selectivity based on mass-to-charge ratios. oup.comnih.gov

Reproducibility and Precision: Reproducibility, or precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV). oup.com For an HPLC method, the CV for this compound ranged from 1.8% to 7.4%. nih.gov A CE method reported peak height reproducibility at 9.9% RSD, which improved with the use of an internal standard. nih.gov GC-based methods have shown precision with CVs ranging from 4.0% to 10%. oup.com

Accuracy and Recovery: Accuracy is the closeness of the mean test results to the true value and is often assessed through recovery experiments. jocpr.com The recovery of this compound from biological matrices can vary depending on the extraction method. A study using diethyl ether extraction reported a recovery of 92%. nih.gov Another study using solid-phase extraction (SPE) noted a high recovery of 120% for this compound, suggesting a possible matrix effect where other components in the sample enhance the analytical signal. oup.com

The following table summarizes validation parameters from various published research methods for this compound.

| Parameter | Method | Matrix | Value | Source(s) |

| Sensitivity (LOD/LLOQ) | HPLC | Serum, Urine | 10 µg/L | nih.gov |

| Capillary Electrophoresis (CE) | Rat Urine | 0.16 µM (LOD) | nih.gov | |

| GC-MS | Plasma | 0.13–0.16 pmol (LOD) | oup.com | |

| Linearity | Capillary Electrophoresis (CE) | Rat Urine | 0.7 µM to 16.8 µM | nih.gov |

| Reproducibility (Precision) | HPLC | Serum, Urine | 1.8% to 7.4% (CV) | nih.gov |

| Capillary Electrophoresis (CE) | Rat Urine | 9.9% (RSD) | nih.gov | |

| Gas Chromatography (GC) | Plasma | 4.0% to 10% (CV) | oup.com | |

| Recovery | HPLC (Liquid-Liquid Extraction) | Serum, Urine | 92% | nih.gov |

| GC (Solid-Phase Extraction) | Plasma | 120% | oup.com |

Differentiation of Positional Hydroxylated Isomers (e.g., 3'- and this compound)

A significant analytical challenge in the metabolism of bupivacaine is the differentiation of its positional hydroxylated isomers, primarily 3'-hydroxybupivacaine and this compound. nih.gov These compounds have the same mass, making their distinction by mass spectrometry alone impossible without prior separation. Therefore, the chromatographic or electrophoretic method's resolving power is critical.

Several analytical techniques have been successfully employed to resolve these isomers:

Capillary Electrophoresis (CE): CE has proven to be particularly effective for this separation. inlibrary.uzkemdikbud.go.id The technique separates ions based on their charge-to-size ratio, which can differ slightly even between closely related isomers. nih.gov Researchers have demonstrated that CE can achieve baseline or near-baseline resolution of 3'- and this compound, an advantage over many standard HPLC methods where the isomers may co-elute. nih.govinlibrary.uz The separation is sensitive to parameters like buffer pH and injection time; for instance, at a pH of 7.0, co-migration of the isomers was observed to be more pronounced. nih.gov

Gas Chromatography (GC): High-resolution capillary GC can also separate the isomers. Studies have shown that the choice of the capillary column's stationary phase is crucial. oup.com Columns with intermediate polarity, such as those with a stationary phase of 35% phenyl-methylpolysiloxane (e.g., BPX35, HP-35), have demonstrated superior separation of 3'- and this compound compared to nonpolar columns. oup.com

Liquid Chromatography (LC): While some standard HPLC methods struggle to separate the isomers, specific methods have been developed to achieve this. nih.gov Chiral liquid chromatography-mass spectrometry (LC-MS) has been used to analyze bupivacaine metabolites, highlighting the ability of specialized columns and methods to resolve isomeric forms. nih.gov Furthermore, ion chromatography has been used to unequivocally demonstrate that the primary hydroxybupivacaine metabolite in horse urine is 3'-hydroxybupivacaine, with no this compound detected. nih.govthomastobin.com

The table below compares different analytical approaches for the differentiation of these key isomers.

| Analytical Technique | Method Details | Outcome | Source(s) |

| Capillary Electrophoresis (CE) | Optimized buffer pH and injection time. | Successful separation of 3'- and this compound isomers. | nih.govinlibrary.uzkemdikbud.go.id |

| Gas Chromatography (GC) | Use of intermediate polarity columns (e.g., BPX35). | Baseline separation of 3'- and this compound. | oup.com |

| Ion Chromatography | Used for definitive identification in equine studies. | Unequivocally identified the metabolite as 3'-hydroxybupivacaine, not 4'-. | nih.govthomastobin.com |

| Liquid Chromatography (LC) | Chiral LC-MS. | Used to analyze and differentiate various bupivacaine metabolites. | nih.gov |

Application in Metabolic Profiling and Identification Studies

This compound is a known phase I metabolite of bupivacaine, formed through aromatic hydroxylation in the liver. ontosight.ai Its identification in biological fluids like urine and plasma confirms this metabolic pathway. nih.govnih.gov Advanced analytical methods are used not only to detect known metabolites but also to identify previously unknown ones.

Techniques like liquid chromatography coupled with multi-stage mass spectrometry (LC-MSⁿ) and capillary electrophoresis-mass spectrometry (CE-MS) are powerful tools for these studies. nih.govnih.gov

Structural Elucidation: CE-MS combines the high separation efficiency of capillary electrophoresis with the mass-based identification power of a mass spectrometer, enabling the structural elucidation of metabolites in complex matrices like urine. nih.gov

Comprehensive Profiling: In a study on horse urine, LC-MSⁿ was used to identify seven phase I metabolites, including both 3'- and this compound. nih.gov The study also identified phase II metabolites, where the hydroxylated compounds were further conjugated with sulfates or glucuronic acid (e.g., glucuronides of this compound). nih.gov

In Vitro Models: The analysis of this compound is also applied in in vitro models of metabolism. For instance, fungi of the Cunninghamella species have been used to produce bupivacaine metabolites, and analysis confirmed that these fungi generated the same phase I metabolites, including this compound, as those found in horses. nih.gov This provides a valuable tool for producing reference metabolites for analytical studies.

These metabolic profiling and identification studies, which rely on the accurate detection of metabolites like this compound, are essential for drug development and doping control in equine sports. nih.govnih.gov

Synthesis and Structural Aspects of 4 Hydroxybupivacaine for Research Applications

Synthetic Routes for the Production of Reference Standards

The availability of pure analytical reference standards is a prerequisite for the accurate quantification and identification of drug metabolites in biological matrices. For 4'-hydroxybupivacaine, these standards are typically acquired through direct purchase from specialized chemical manufacturers or via complex, multi-step synthesis. researchgate.net

While detailed, published synthetic procedures specifically for this compound are not abundant, the general approach is based on the established synthesis of the parent drug, bupivacaine (B1668057). The synthesis of bupivacaine itself involves several key steps, which can be adapted by using hydroxylated starting materials. A general route for bupivacaine involves the condensation of 2,6-dimethylaniline (B139824) with a derivative of piperidine-2-carboxylic acid, followed by N-alkylation with a butyl group. google.comresearchgate.net

For the synthesis of this compound, this process would be modified, likely by introducing the hydroxyl group at the 4-position of the aromatic ring of a precursor molecule. Although specific pathways are proprietary or documented in patent literature, a hypothetical route could involve:

Protection: Starting with a protected 4-amino-3,5-dimethylphenol.

Condensation: Reacting this protected aniline (B41778) derivative with an activated form of N-butyl-piperidine-2-carboxylic acid.

Deprotection: Removing the protecting group to yield the final this compound.

An alternative and increasingly utilized method for producing drug metabolites for reference purposes is through biotechnology. Microbial systems, particularly fungi of the Cunninghamella species, have been shown to be effective in metabolizing drugs in a manner that mimics mammalian metabolism. researchgate.net Studies have demonstrated that incubating bupivacaine with Cunninghamella elegans and Cunninghamella blakesleeana can produce a range of metabolites, including this compound. researchgate.net This bio-synthetic approach can be a valuable tool for generating reference materials without the need for complex chemical synthesis.

Table 1: Approaches for Obtaining this compound Reference Standard

| Method | Description | Key Considerations |

| Chemical Synthesis | Multi-step organic synthesis, likely starting from a hydroxylated aniline precursor. Based on established bupivacaine synthesis routes. google.comresearchgate.net | Requires expertise in organic synthesis; precursors may not be readily available. |

| Commercial Purchase | Acquisition of a certified reference standard from a specialized supplier. researchgate.net | Ensures purity and certification; can be costly. |

| Microbial Biotransformation | Use of fungal cultures, such as Cunninghamella species, to metabolize bupivacaine into its hydroxylated derivatives. researchgate.net | Mimics mammalian metabolism; can produce a mixture of metabolites requiring further purification. |

Stereochemical Considerations in Metabolite Formation and Characterization

Bupivacaine is a chiral molecule possessing a stereocenter in its piperidine (B6355638) ring, and it is commonly administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers. nih.gov The body's metabolic enzymes often exhibit stereoselectivity, meaning they interact differently with each enantiomer. This leads to different rates and pathways of metabolism for (R)- and (S)-bupivacaine.

Research indicates that the metabolism of bupivacaine is indeed stereospecific. Studies have shown that (S)-bupivacaine is metabolized more extensively than its (R)-counterpart. nih.gov The formation of metabolites, including the hydroxylation that produces this compound, is influenced by this stereoselectivity. Aromatic hydroxylation of bupivacaine is primarily mediated by the cytochrome P450 enzyme CYP3A4. pgkb.org

Interestingly, research into the nonaromatic hydroxylation of bupivacaine found no evidence for the presence of (S)-4'-hydroxybupivacaine in the samples analyzed, suggesting that the hydroxylation at the 4'-position of the xylyl group may be highly stereospecific or that this specific enantiomeric metabolite is not formed. nih.gov The stereostructure of bupivacaine enantiomers also influences their interaction with lipid membranes, a key aspect of their anesthetic action, with cholesterol in membranes appearing to enhance the differentiation between the stereoisomers. nih.gov

Table 2: Stereochemical Properties of Bupivacaine and its Metabolism

| Property | Description | Significance for this compound |

| Chirality | Bupivacaine has one chiral center, existing as (R)- and (S)-enantiomers. nih.gov | The formation of this compound can be stereoselective, potentially favoring one enantiomer over the other. |

| Metabolic Stereoselectivity | (S)-bupivacaine is generally metabolized more extensively than (R)-bupivacaine. nih.gov | The concentration and profile of metabolites, including this compound, will differ depending on the enantiomeric composition of the administered drug. |

| Enantiomer-Specific Formation | Research has suggested an absence of (S)-4'-hydroxybupivacaine in some analyses, indicating stereospecific formation. nih.gov | Characterization techniques must be able to resolve and identify the specific stereoisomer of the metabolite. |

Structural Elucidation Techniques in Metabolite Identification

The definitive identification of this compound in a biological sample requires sophisticated analytical techniques capable of providing detailed structural information. A significant challenge in its analysis is distinguishing it from its positional isomer, 3'-hydroxybupivacaine, as both have the same mass and similar chemical properties. researchgate.netresearchgate.net

A combination of chromatography and spectrometry is the standard approach for the structural elucidation of drug metabolites. chromatographyonline.com

Chromatographic Separation: The first step is to separate the metabolite of interest from the parent drug and other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used. oup.comipinnovative.com Capillary electrophoresis (CE) has also been employed for the separation of bupivacaine metabolites. nih.gov The choice of chromatographic column and conditions is critical for achieving baseline separation of the 3'- and 4'-hydroxy isomers. oup.com

Mass Spectrometry (MS): Mass spectrometry is indispensable for metabolite identification. When coupled with a separation technique (e.g., LC-MS or GC-MS), it provides the molecular weight of the analyte. ipinnovative.comnih.gov Tandem mass spectrometry (MS/MS or MSn) is even more powerful; it involves isolating the ion corresponding to the metabolite's mass and fragmenting it to produce a characteristic pattern. researchgate.net This fragmentation spectrum acts as a "fingerprint" that can confirm the structure and distinguish it from isomers. For instance, the fragmentation patterns of 3'- and this compound will differ, allowing for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate confirmation of the molecular structure by detailing the chemical environment of each atom (specifically ¹H and ¹³C). ipinnovative.comnih.gov For a reference standard, NMR is used to definitively confirm that the hydroxyl group is located at the 4'-position of the aromatic ring.

Ion Chromatography: In specific research applications, ion chromatography has been used to unequivocally demonstrate the identity of a hydroxybupivacaine isomer in a sample by comparing its retention time to that of a synthesized standard. researchgate.net

Table 3: Analytical Techniques for the Identification of this compound

| Technique | Application | Information Provided |

| HPLC / GC | Separation of this compound from the parent drug and other metabolites, including the 3'-hydroxy isomer. oup.comipinnovative.com | Retention time for initial identification and quantification. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the metabolite. nih.gov | Confirms the addition of an oxygen atom to the bupivacaine structure. |

| Tandem MS (MS/MS) | Generation of a specific fragmentation pattern from the metabolite's molecular ion. researchgate.net | Provides a structural "fingerprint" to confirm identity and differentiate between isomers. |

| NMR Spectroscopy | Definitive structural confirmation of the synthesized reference standard. ipinnovative.comnih.gov | Determines the exact position of the hydroxyl group on the aromatic ring. |

| Capillary Electrophoresis (CE) | An alternative separation technique used prior to mass spectrometric detection. nih.gov | Separation based on charge and size. |

Advancements and Future Directions in 4 Hydroxybupivacaine Research

Development of Advanced Analytical Technologies for Metabolite Analysis

The accurate analysis of 4'-Hydroxybupivacaine in biological matrices is fundamental to understanding the pharmacokinetics of its parent compound, bupivacaine (B1668057). Over the years, analytical methodologies have evolved from traditional techniques to highly sensitive and specific technologies, enabling more precise quantification and identification.

Initially, methods such as thin-layer chromatography (TLC) and gas chromatography (GC) were employed for the analysis of bupivacaine and its metabolites. nih.gov However, these methods often required complex sample preparation and lacked the sensitivity for low concentrations. The development of High-Performance Liquid Chromatography (HPLC) offered significant improvements. nih.govnih.gov HPLC methods, often using reversed-phase C8 or C18 columns with UV detection, allowed for the simultaneous determination of bupivacaine, desbutylbupivacaine, and this compound in human serum and urine with sensitivities reaching 10 µg/L. nih.govnih.gov

Further advancements led to the adoption of Gas Chromatography-Mass Spectrometry (GC-MS), which provided enhanced specificity and has been used to determine 3- and 4-hydroxybupivacaine. ijfmts.com A significant leap in analytical capability came with the introduction of capillary electrophoresis (CE), which demonstrated excellent resolution and the ability to separate the positional isomers 3'-hydroxybupivacaine and this compound, a feat that was a notable advantage over some published HPLC methods. nih.gov

Modern analytical laboratories are increasingly utilizing Ultra-High-Performance Liquid Chromatography (UPLC), which offers faster analysis times and higher resolution compared to conventional HPLC. jocpr.com When coupled with tandem mass spectrometry (LC-MS/MS), these systems provide the highest levels of sensitivity and selectivity, allowing for robust quantification of metabolites like this compound even at very low concentrations in complex biological samples.

| Analytical Technology | Primary Application for this compound | Key Advantages | Limitations |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Simultaneous quantification of bupivacaine and its major metabolites in serum and urine. nih.govnih.gov | Good reproducibility and sensitivity (down to 10 µg/L). nih.gov | May have difficulty separating positional isomers like 3'- and this compound. nih.govijfmts.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of hydroxylated metabolites. ijfmts.com | High specificity due to mass detection. | Often requires derivatization of the analyte. |

| Capillary Electrophoresis (CE) | Separation of bupivacaine and its metabolites, particularly positional isomers. nih.gov | Excellent resolution of 3'- and 4'-hydroxy isomers. nih.gov | Can have lower sensitivity compared to LC-MS/MS. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification in complex biological matrices. | Superior sensitivity and specificity; considered the gold standard. | Higher equipment cost and complexity. |

Further Elucidation of Undescribed Metabolic Pathways and Enzymes

The biotransformation of bupivacaine is a complex process occurring primarily in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govwikipedia.org The main metabolic pathways are N-dealkylation, which produces 2',6'-pipecoloxylidide (PPX), and aromatic hydroxylation, which produces hydroxylated metabolites, including this compound. researchgate.netdrugbank.com

Research has firmly established that the N-dealkylation pathway is catalyzed predominantly by the CYP3A4 isoform. nih.govresearchgate.net However, the specific enzymes responsible for aromatic hydroxylation are less definitively characterized. Studies on the structurally similar local anesthetic ropivacaine have provided significant insights. For ropivacaine, CYP1A2 is primarily responsible for 3'-hydroxylation, while CYP3A4 catalyzes the formation of 4'-hydroxyropivacaine. doi.orgnih.gov This suggests that CYP3A4 may also be a key enzyme in the formation of this compound, although it is understood that multiple CYP forms are likely involved in the total metabolism of bupivacaine. uct.ac.za

Future research is needed to fully delineate the specific human CYP isoforms responsible for the 4'-hydroxylation of bupivacaine and to quantify their relative contributions. Such studies would involve incubations with a panel of recombinant human CYP enzymes to precisely identify the catalysts.

Following Phase I hydroxylation, metabolites like this compound can undergo Phase II metabolism, which involves conjugation with molecules such as glucuronic acid to form more water-soluble compounds that are readily excreted. The pathways for this subsequent conjugation of this compound are not fully detailed in current literature, representing another avenue for future metabolic investigation. Elucidating these downstream pathways is crucial for a complete understanding of the drug's clearance.

In-Depth Mechanistic Studies on Pharmacological Interactions in Non-Clinical Models

While the pharmacology of bupivacaine is well-documented, the specific biological activities and potential interactions of its metabolites, including this compound, are not as thoroughly understood. Non-clinical models are essential for investigating whether metabolites are inert or contribute to the parent drug's therapeutic or toxic effects.

Studies on other bupivacaine metabolites have shown that they can be pharmacologically active. For instance, in a non-clinical mouse model, the N-dealkylated metabolite desbutylbupivacaine (PPX) demonstrated significant central nervous system toxicity and mortality, with a toxicity profile approximately two to three times that of bupivacaine itself. This finding underscores the critical importance of studying the individual pharmacological profiles of all major metabolites.

The parent compound, bupivacaine, has been shown in non-clinical studies to exert effects beyond sodium channel blockade. For example, it can inhibit fatty acid metabolism in cardiac mitochondria, which may contribute to its cardiotoxic potential. researchgate.netnih.gov Furthermore, in vitro studies have revealed that bupivacaine can inhibit the proliferation of various cancer cells, including non-small cell lung cancer, by inducing autophagy through the Akt/mTOR signaling pathway. nih.govfrontiersin.org

Future in-depth mechanistic studies should be directed at this compound to determine if it possesses its own pharmacological or toxicological properties. Key research questions in non-clinical models would include:

Does this compound have any affinity for sodium channels or other relevant receptors?

Does it contribute to the known cardiotoxicity or myotoxicity of bupivacaine? nih.govnih.gov

Does it exhibit anti-proliferative or other anti-cancer effects in in vitro cancer models?

How does it interact with other drugs or metabolites at a cellular level?

Answering these questions will provide a more complete picture of the safety and activity profile of bupivacaine by accounting for the contributions of its metabolic products.

Optimization of In Vitro Production Systems for Analytical Reference Materials

The availability of pure, certified analytical reference materials is a prerequisite for accurate research in drug metabolism, pharmacokinetics, and toxicology. For this compound, this means having a reliable source of the compound for use as a standard in analytical assays.

Chemical synthesis is a primary method for producing such standards. While specific synthesis pathways for this compound are not widely published, the synthesis of its isomer, 3-hydroxybupivacaine, has been reported. This process involved six successive chemical steps starting from piperidine-2-carboxylic acid to produce the final compound with a moderate yield. nih.gov A similar multi-step synthetic approach would be required for this compound, followed by rigorous purification and characterization using techniques like Nuclear Magnetic Resonance (NMR) and HPLC-MS to confirm its structure and purity. nih.gov

Alternatively, in vitro biological systems can be optimized for the production of metabolites. These systems include:

Human Liver Microsomes: Incubating the parent drug, bupivacaine, with human liver microsomes, which are rich in CYP enzymes, can generate a mixture of metabolites, including this compound. nih.govresearchgate.net

Recombinant Enzymes: Using specific, purified recombinant CYP enzymes (such as CYP3A4) that are known to produce the desired metabolite can offer a cleaner production system with fewer byproducts.

For both biological systems, the process would require subsequent extraction, extensive purification (e.g., via preparative HPLC), and characterization to isolate pure this compound for use as an analytical standard. Future work in this area will focus on optimizing reaction conditions—such as substrate concentrations, incubation times, and cofactor availability—to maximize the yield and simplify the purification of this compound for its essential role as a reference material in scientific research.

Q & A

Q. What analytical methods are recommended for quantifying 4'-Hydroxybupivacaine in biological matrices, and how are they validated?

- Methodology : High-performance liquid chromatography (HPLC) with silica C8 columns and capillary electrophoresis (CE) are widely used for separation and quantification . Sample preparation involves liquid-liquid extraction with internal standards (e.g., N-pentyl-2,6-pipecoloxylidide) to improve recovery rates . Validation requires assessing linearity (R² > 0.99), precision (CV < 15%), and limits of detection (LOD < 10 ng/mL) using spiked serum/urine samples . Cross-validate results with mass spectrometry (MS) for structural confirmation .

Q. How is this compound formed from bupivacaine, and which enzymes mediate its metabolism?

- Methodology : Hepatic cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP1A2, catalyze aromatic hydroxylation of bupivacaine to form this compound . In vitro assays using human liver microsomes (HLMs) with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) confirm enzyme involvement. Metabolite identification involves comparing retention times and spectral data (MS/MS) with synthesized reference standards .

Q. What are the best practices for documenting experimental data in studies involving this compound?

- Methodology : Use electronic lab notebooks (e.g., Chemotion ELN) to record raw data, including reaction conditions, chromatograms, and statistical outputs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and metadata tagging . Include processed data in appendices and highlight critical results (e.g., excretion ratios) in tables with error margins (mean ± SD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inter-patient variability of this compound excretion rates?

- Methodology : Stratify patient cohorts by covariates such as CYP genotype (e.g., CYP3A4*1B polymorphisms), age, or co-administered drugs (e.g., CYP inducers/inhibitors) . Use multivariate regression models to isolate confounding factors. Replicate findings across independent cohorts and apply Bland-Altman plots to assess agreement between studies .

Q. What experimental designs are optimal for identifying CYP isoforms responsible for this compound hydroxylation?

- Methodology : Combine recombinant CYP enzymes (e.g., Supersomes™) with kinetic assays to calculate Vmax and Km values . Validate using chemical inhibition in HLMs (e.g., α-naphthoflavone for CYP1A2) and correlate activity with isoform-specific probe substrates. Confirm findings with CRISPR-Cas9 knockouts in hepatocyte models .

Q. How should pharmacokinetic (PK) models for this compound account for metabolite-protein binding disparities?

- Methodology : Use equilibrium dialysis to measure unbound fractions of this compound in plasma. Integrate binding constants into compartmental PK models (e.g., using NONMEM®) to adjust clearance and volume of distribution parameters. Validate with in vivo data from epidural administration studies .

Q. What strategies mitigate errors in structural elucidation of this compound derivatives?

- Methodology : Employ orthogonal techniques: nuclear magnetic resonance (NMR) for stereochemical assignment (e.g., NOESY for spatial proximity) and high-resolution MS (HRMS) for molecular formula confirmation . Compare synthetic analogs (e.g., 3'-hydroxybupivacaine) to exclude misidentification .

Data Presentation and Reproducibility

Q. How should researchers present conflicting metabolite quantification data in publications?

- Methodology : Use transparent error reporting (e.g., 95% confidence intervals) and forest plots to visualize variability. Discuss methodological differences (e.g., extraction efficiency, detector sensitivity) in the limitations section. Share raw datasets via repositories like RADAR4Chem to enable reanalysis .

Q. What statistical approaches are suitable for analyzing non-normal distributions of this compound concentrations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.